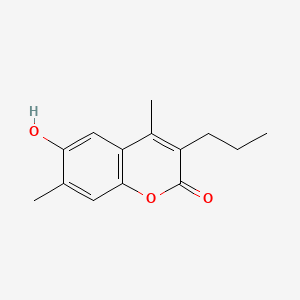

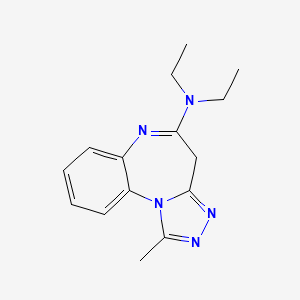

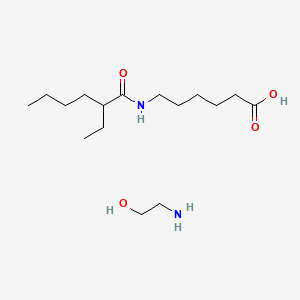

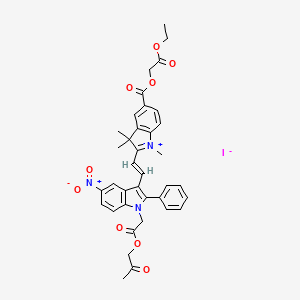

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(イソプロピルアミノ)-1-(6-(1-(1H-1,2,4-トリアゾール-1-イル)ビニル)フェノキシ)-2-プロパノール オキサレートは、β遮断薬のクラスに属する合成有機化合物です。これらの化合物は、βアドレナリン受容体をブロックする能力により、循環器系の病気の治療によく使用されます。

準備方法

合成経路と反応条件

3-(イソプロピルアミノ)-1-(6-(1-(1H-1,2,4-トリアゾール-1-イル)ビニル)フェノキシ)-2-プロパノール オキサレートの合成は、通常、複数のステップを伴います。

フェノキシ中間体の形成: フェノキシ基は、求核置換反応によって導入されます。

トリアゾール基の導入: トリアゾール部分は、クリックケミストリー反応を介して添加されます。これは、その高い効率と特異性で知られています。

アミノ化: イソプロピルアミノ基は、還元的アミノ化反応を介して導入されます。

オキサレート塩の形成: 最後のステップは、遊離塩基とシュウ酸を反応させてオキサレート塩を形成することです。

工業生産方法

この化合物の工業生産方法は、コストと環境への影響を最小限に抑えながら、収率と純度を最大限に高めるために、上記の合成経路の最適化を含む可能性があります。これには、連続フロー反応器の使用とグリーンケミストリーの原則が含まれる可能性があります。

化学反応の分析

反応の種類

酸化: この化合物は、特にイソプロピルアミノ基で酸化反応を起こす可能性があります。

還元: トリアゾール部分で還元反応が発生する可能性があります。

置換: フェノキシ基は、求核置換反応に関与する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: メトキシドナトリウムやtert-ブトキシドカリウムなどの求核剤を使用できます。

主な生成物

酸化: イソプロピルアミノ基の酸化誘導体。

還元: トリアゾール部分の還元誘導体。

置換: 置換されたフェノキシ誘導体。

科学研究アプリケーション

3-(イソプロピルアミノ)-1-(6-(1-(1H-1,2,4-トリアゾール-1-イル)ビニル)フェノキシ)-2-プロパノール オキサレートは、科学研究においていくつかの用途があります。

化学: β遮断薬とそのβアドレナリン受容体との相互作用の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路への影響について調査されています。

医学: 循環器系の病気における潜在的な治療効果について調査されています。

産業: 新しい医薬品の開発や品質管理における参照標準として使用されています。

科学的研究の応用

3-(Isopropylamino)-1-(6-(1-(1H-1,2,4-triazol-1-yl)vinyl)phenoxy)-2-propanol oxalate has several applications in scientific research:

Chemistry: Used as a model compound in the study of beta-blockers and their interactions with beta-adrenergic receptors.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Explored for its potential therapeutic effects in cardiovascular diseases.

Industry: Used in the development of new pharmaceuticals and as a reference standard in quality control.

作用機序

この化合物は、心拍数や血圧の調節に関与するβアドレナリン受容体を遮断することで効果を発揮します。これらの受容体を阻害することにより、この化合物は心臓の負荷と酸素需要を減らし、高血圧や狭心症などの状態の治療に効果的になります。

類似化合物との比較

類似化合物

プロプラノロール: 同様の作用機序を持つ別のβ遮断薬。

アテノロール: 高血圧の治療に使用される選択的β遮断薬。

メトプロロール: 心臓関連の病気によく使用されるβ遮断薬。

独自性

3-(イソプロピルアミノ)-1-(6-(1-(1H-1,2,4-トリアゾール-1-イル)ビニル)フェノキシ)-2-プロパノール オキサレートは、他のβ遮断薬と比較して、追加の薬理学的特性を与える可能性のあるトリアゾール部分の存在によって特徴付けられます。

特性

CAS番号 |

85128-01-4 |

|---|---|

分子式 |

C18H24N4O6 |

分子量 |

392.4 g/mol |

IUPAC名 |

oxalic acid;1-(propan-2-ylamino)-3-[2-[1-(1,2,4-triazol-1-yl)ethenyl]phenoxy]propan-2-ol |

InChI |

InChI=1S/C16H22N4O2.C2H2O4/c1-12(2)18-8-14(21)9-22-16-7-5-4-6-15(16)13(3)20-11-17-10-19-20;3-1(4)2(5)6/h4-7,10-12,14,18,21H,3,8-9H2,1-2H3;(H,3,4)(H,5,6) |

InChIキー |

HJVPEXRRHSBKMG-UHFFFAOYSA-N |

正規SMILES |

CC(C)NCC(COC1=CC=CC=C1C(=C)N2C=NC=N2)O.C(=O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]pentylamino]propyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12740759.png)